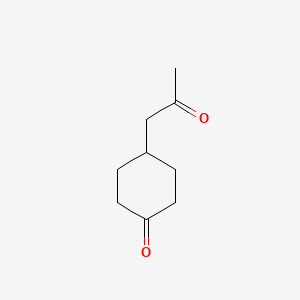

4-Acetonylcyclohexanone

説明

Structure

3D Structure

特性

CAS番号 |

86428-59-3 |

|---|---|

分子式 |

C9H14O2 |

分子量 |

154.21 g/mol |

IUPAC名 |

4-(2-oxopropyl)cyclohexan-1-one |

InChI |

InChI=1S/C9H14O2/c1-7(10)6-8-2-4-9(11)5-3-8/h8H,2-6H2,1H3 |

InChIキー |

DTTGYFYKDKWLBM-UHFFFAOYSA-N |

SMILES |

CC(=O)CC1CCC(=O)CC1 |

正規SMILES |

CC(=O)CC1CCC(=O)CC1 |

製品の起源 |

United States |

4-acetonylcyclohexanone CAS registry number and chemical properties

4-Acetonylcyclohexanone (CAS 86428-59-3): A Comprehensive Technical Guide to Properties, Synthesis, and Reactivity

Executive Summary

In the landscape of modern organic synthesis and drug discovery, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 4-Acetonylcyclohexanone (IUPAC: 4-(2-oxopropyl)cyclohexan-1-one) is a highly versatile 1,6-diketone. While historically, the introduction of acetonyl equivalents into cyclic systems relied on complex radical chemistry—such as the decomposition of percarbonates[1]—modern synthetic strategies favor controlled, step-wise construction. This whitepaper provides a deep-dive into the physicochemical properties, advanced reactivity profiles, and a self-validating synthetic protocol for 4-acetonylcyclohexanone, designed for application scientists and drug development professionals.

Chemical Identity & Computed Properties

Understanding the foundational properties of 4-acetonylcyclohexanone is essential for predicting its behavior in both synthetic workflows and biological systems. The compound exhibits a low molecular weight and a favorable Topological Polar Surface Area (TPSA), making its downstream derivatives highly compliant with Lipinski’s Rule of Five for oral bioavailability.

Table 1: Chemical Identity and Quantitative Properties

| Property | Value |

|---|---|

| Chemical Name | 4-Acetonylcyclohexanone |

| IUPAC Name | 4-(2-oxopropyl)cyclohexan-1-one |

| CAS Registry Number | 86428-59-3[2] |

| Molecular Formula | C9H14O2[2] |

| Molecular Weight | 154.21 g/mol [2] |

| Exact Mass | 154.099 g/mol [2] |

| XLogP3-AA | ~0.6[2] |

| Topological Polar Surface Area (TPSA) | 34.1 Ų[2] |

| Hydrogen Bond Donors / Acceptors | 0 / 2[2] |

| ToxCast Similarity Profile | High similarity to other alkyl-substituted cyclohexanones[3] |

Structural Analysis & Advanced Reactivity Profile

The true synthetic value of 4-acetonylcyclohexanone lies in its 1,6-diketone framework. Because the molecule possesses multiple enolizable alpha-carbons (C2/C6 on the ring, and C5'/C7' on the acetonyl chain), it serves as a powerful precursor for divergent intramolecular aldol condensations.

-

Pathway A (Bicyclo[2.2.1]heptane formation): Enolization at the C5' methylene group followed by nucleophilic attack on the C1 ring ketone yields a bridged bicyclo[2.2.1]heptane framework.

-

Pathway B (Bicyclo[3.2.1]octane formation): Enolization at the C2 ring carbon followed by attack on the C6' acyclic ketone yields a bicyclo[3.2.1]octane framework.

This divergent reactivity is highly sought after in the total synthesis of complex terpenes and conformationally restricted pharmaceutical scaffolds.

Divergent intramolecular aldol cyclization pathways of 4-acetonylcyclohexanone.

Synthetic Methodologies: A Self-Validating Protocol

Direct alkylation of cyclohexanone at the 4-position is statistically and electronically disfavored. Therefore, a de novo construction from a symmetrically protected precursor—1,4-cyclohexanedione monoethylene ketal —is the most robust approach.

Expertise Note (Causality of Reagent Selection): While a standard Wittig reaction using a stabilized ylide (e.g., 1-(triphenylphosphoranylidene)-2-propanone) can be used, stabilized ylides often exhibit sluggish kinetics with sterically hindered ketones. To ensure complete conversion, we employ the Horner-Wadsworth-Emmons (HWE) olefination using dimethyl (2-oxopropyl)phosphonate.

Step-by-Step Methodology

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

-

Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert argon atmosphere at 0 °C.

-

Activation: Dropwise add dimethyl (2-oxopropyl)phosphonate (1.1 eq). Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the phosphonate carbanion.

-

Coupling: Slowly add a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and concentrate. The product is 4-(2-oxopropylidene)cyclohexanone ethylene ketal .

Step 2: Chemoselective Catalytic Hydrogenation

-

Preparation: Dissolve the crude enone from Step 1 in absolute ethanol.

-

Catalysis: Add 10 wt% Palladium on Carbon (Pd/C, 0.05 eq).

-

Reduction: Purge the reaction vessel with H₂ gas and maintain under 1 atm of H₂ via a balloon for 6 hours.

-

Causality Check: Pd/C selectively reduces the exocyclic alpha,beta-unsaturated double bond without reducing the ketone or cleaving the ketal. Filter the mixture through a pad of Celite to remove the catalyst and concentrate to yield 4-(2-oxopropyl)cyclohexanone ethylene ketal .

Step 3: Acetal Deprotection

-

Hydrolysis: Dissolve the hydrogenated intermediate in a 1:1 mixture of THF and 1M aqueous HCl.

-

Reaction: Stir at room temperature for 2 hours. The acidic environment rapidly hydrolyzes the ethylene ketal back to the ketone.

-

Isolation: Neutralize carefully with saturated NaHCO₃, extract with Dichloromethane (DCM), dry, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield pure 4-acetonylcyclohexanone .

Synthetic workflow for 4-acetonylcyclohexanone via HWE olefination and hydrogenation.

Analytical Characterization Expectations

To validate the success of the synthesis, researchers should rely on the following spectral markers:

-

¹H NMR (CDCl₃, 400 MHz): A sharp, distinct singlet integrating to 3H at ~2.15 ppm confirms the presence of the terminal methyl ketone (-C(=O)CH₃). A complex multiplet around 1.80–2.40 ppm corresponds to the cyclohexane ring protons and the bridging methylene group.

-

¹³C NMR (CDCl₃, 100 MHz): The presence of two distinct carbonyl carbon peaks is the ultimate validation. The ring ketone typically appears at ~211 ppm, while the acyclic methyl ketone appears slightly upfield at ~207 ppm.

-

Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ will appear at m/z 154. A major fragmentation peak at m/z 97 corresponds to the loss of the acetonyl radical (-CH₂COCH₃, 57 Da), validating the structural connectivity.

Applications in Drug Development

Beyond serving as a precursor for bridged bicyclic systems, 4-acetonylcyclohexanone is highly valuable in heterocyclic scaffold hopping . By subjecting this 1,6-diketone to a double reductive amination with primary amines (R-NH₂) and a reducing agent (e.g., NaBH₃CN), researchers can synthesize heavily functionalized azepane (7-membered nitrogen heterocycle) derivatives fused to the cyclohexane core. These conformationally restricted, sp³-rich azepane scaffolds are highly prized in neuropharmacology for targeting G-protein coupled receptors (GPCRs) and ion channels.

References

-

EPA - 4'-Pentyl[1,1'-bi(cyclohexane)]-4-one - Similar Compounds. Available at:[Link]

-

ACS Publications (Tetrahedron) - Communications- The Free Radical Chemistry of Cyclic Ethers: A Novel Free Radical Rearrangement. Available at:[Link]

Sources

In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of 4-Acetonylcyclohexanone

Executive Summary & Chemical Significance

4-Acetonylcyclohexanone (IUPAC: 4-(2-oxopropyl)cyclohexan-1-one) is a cyclic 1,6-diketone that serves as a highly versatile bifunctional building block in organic synthesis and advanced drug development [1]. Its unique structural topology—a cyclohexane ring bearing a ketone at the C1 position and an acetonyl group at the C4 position—makes it an ideal precursor for synthesizing complex hydrindane (bicyclo[4.3.0]nonane) scaffolds. Beyond synthetic chemistry, 4-acetonylcyclohexanone has been identified as a significant volatile organic compound in broad-spectrum GC-MS analyses of industrial effluents [2] and polymer degradation studies [3], highlighting its environmental and analytical relevance.

Physical and Chemical Properties

Understanding the physicochemical profile of 4-acetonylcyclohexanone is critical for optimizing its isolation, reactivity, and analytical detection.

Quantitative Data

Table 1: Physical and Chemical Data of 4-Acetonylcyclohexanone

| Property | Value |

| IUPAC Name | 4-(2-oxopropyl)cyclohexan-1-one |

| CAS Registry Number | 86428-59-3 |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| Exact Mass | 154.099 g/mol |

| Topological Polar Surface Area (TPSA) | 34.14 Ų |

| Calculated XLogP3 | 0.3 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Mechanistic Insights into Chemical Reactivity

As a 1,6-diketone, 4-acetonylcyclohexanone exhibits dual electrophilic centers. The methylene protons adjacent to both carbonyl groups are acidic. Under basic conditions (e.g., KOH/EtOH or NaOMe/MeOH), the molecule undergoes regioselective enolization. The thermodynamic enolate typically forms at the less sterically hindered α -position of the acetonyl group or the cyclohexanone ring. This triggers an intramolecular aldol addition followed by dehydration, efficiently constructing a fused bicyclic system (hydrindane skeleton) commonly found in steroid and terpene total synthesis.

Fig 1: Base-catalyzed intramolecular aldol condensation pathway of 4-acetonylcyclohexanone.

Synthetic Methodology: The Wacker Oxidation Route

Expertise & Experience: Causality Behind the Design

Directly alkylating cyclohexanone to achieve a 4-substitution pattern is synthetically unviable due to the propensity for α -alkylation (yielding 2-substituted products). Therefore, a "masked" approach is required. By starting with 1,4-cyclohexanedione monoethylene acetal , we protect one ketone, directing nucleophilic attack exclusively to the opposite pole (C4).

The introduction of an allyl group via Grignard addition, followed by deoxygenation, provides a terminal alkene. The critical step is the Wacker oxidation , which converts the terminal alkene into a methyl ketone with absolute Markovnikov regioselectivity. This avoids the over-oxidation risks and hazardous intermediates associated with ozonolysis, ensuring a high-yield conversion to the acetonyl group.

Protocol: Step-by-Step Synthesis

Step 1: Grignard Addition (Regiocontrol)

-

Charge a flame-dried, argon-purged flask with 1,4-cyclohexanedione monoethylene acetal (1.0 equiv) and anhydrous THF (0.5 M).

-

Cool the solution to 0 °C using an ice-water bath.

-

Dropwise, add allylmagnesium bromide (1.2 equiv, 1.0 M in THF) over 30 minutes to maintain internal temperature <5 °C.

-

Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material spot (R_f ~0.4) should disappear, replaced by the tertiary alcohol intermediate (R_f ~0.2).

-

Quench with saturated aqueous NH₄Cl and extract with EtOAc. Dry over Na₂SO₄ and concentrate.

Step 2 & 3: Dehydration and Reduction

-

Dissolve the crude alcohol in toluene (0.3 M) and add p-toluenesulfonic acid (p-TsOH, 0.1 equiv). Reflux with a Dean-Stark trap for 4 hours to dehydrate.

-

After aqueous workup, dissolve the resulting diene/alkene mixture in ethanol (0.2 M).

-

Add 10% Pd/C (5 wt%) and stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Caution: Monitor closely to prevent over-reduction of the acetal.

-

Filter through a pad of Celite to remove the catalyst and concentrate to yield 8-allyl-1,4-dioxaspiro[4.5]decane.

Step 4: Wacker Oxidation (The Key Transformation)

-

In a round-bottom flask, dissolve the allyl intermediate in a mixture of DMF and H₂O (7:1 ratio, 0.2 M).

-

Add PdCl₂ (10 mol%) and CuCl (1.0 equiv).

-

Attach an O₂ balloon and stir vigorously at room temperature for 24 hours. The CuCl acts as a co-catalyst to reoxidize Pd(0) to Pd(II), making the cycle catalytic in palladium.

-

Self-Validation: The terminal alkene signals in ¹H NMR ( δ 5.8 and 5.0 ppm) will completely disappear, replaced by a sharp methyl ketone singlet at δ 2.15 ppm.

-

Extract with diethyl ether, wash extensively with brine to remove DMF, and concentrate.

Step 5: Acetal Deprotection

-

Dissolve the crude acetal in THF (0.2 M) and add 1M aqueous HCl (equal volume to THF).

-

Stir at room temperature for 4 hours.

-

Neutralize with saturated NaHCO₃, extract with dichloromethane, dry, and purify via flash column chromatography (Hexanes/EtOAc) to yield pure 4-acetonylcyclohexanone.

Fig 2: Five-step synthetic workflow for 4-acetonylcyclohexanone via Wacker oxidation.

Analytical Characterization & Detection

To ensure trustworthiness, the synthesized compound must be rigorously characterized against known spectral benchmarks:

-

¹H NMR (CDCl₃, 400 MHz): Expected key signals include a sharp singlet at ~2.15 ppm (3H, -C(=O)CH₃), a doublet at ~2.40 ppm (2H, -CH₂-C(=O)-), and broad multiplets between 1.40–2.40 ppm corresponding to the 9 protons of the cyclohexane ring.

-

IR Spectroscopy: Two distinct carbonyl stretching frequencies are expected. The cyclic ketone typically appears around 1715 cm⁻¹, while the acyclic methyl ketone appears slightly lower, around 1705 cm⁻¹.

-

GC-MS Profiling: 4-acetonylcyclohexanone yields an expected molecular ion peak at m/z 154[2]. Prominent fragmentation peaks result from α -cleavage (e.g., loss of the acetonyl radical yielding m/z 97, or loss of a methyl radical).

References

- Guidechem. "4-(2-oxopropyl)-1-cyclohexanone 86428-59-3 wiki". Guidechem Encyclopedia.

- Northern River Basins Study. "BROAD SPECTRUM ANALYSIS OF MUNICIPAL AND INDUSTRIAL EFFLUENTS DISCHARGED INTO - Repository of the Athabasca River Basin". Barbau.ca.

- ResearchGate. "THESE DE DOCTORAT - Properties and Degradation Analysis". ResearchGate.

Safety Data Sheet (SDS) and handling guidelines for 4-acetonylcyclohexanone

An In-depth Technical Guide to the Safe Handling of 4-Acetonylcyclohexanone

For professionals in research, and drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety considerations and handling protocols for 4-acetonylcyclohexanone. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related compounds, primarily cyclohexanone and its derivatives, to provide a robust framework for risk assessment and safe laboratory practices.

Compound Identification and Physicochemical Properties

4-Acetonylcyclohexanone is a ketone derivative of cyclohexane. Understanding its fundamental properties is the first step in safe handling.

| Property | Value | Source |

| Molecular Formula | C8H12O2 | [PubChem][1] |

| Molecular Weight | 140.18 g/mol | [PubChem][1] |

| Appearance | Assumed to be a liquid | Inferred from similar compounds |

| Boiling Point | Data not available | |

| Flash Point | Assumed to be a combustible or flammable liquid | Inferred from cyclohexanone[2][3] |

| Solubility | Soluble in water (90 g/L at 20°C for cyclohexanone) | [2] |

Note: Due to the lack of specific experimental data for 4-acetonylcyclohexanone, some properties are inferred from the well-characterized compound, cyclohexanone. Researchers should verify these properties where possible.

Hazard Identification and Classification

Based on the hazard profiles of cyclohexanone and its derivatives, 4-acetonylcyclohexanone is anticipated to present several health and physical hazards. The following GHS classifications are extrapolated from available safety data sheets of related compounds.

Anticipated GHS Hazard Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation) : Category 4, Harmful if swallowed, in contact with skin, or if inhaled.[2][5][6]

-

Skin Corrosion/Irritation : Category 2, Causes skin irritation.[2][5][6]

-

Serious Eye Damage/Eye Irritation : Category 1 or 2A, Causes serious eye damage or irritation.[2][5][6]

-

Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[7]

Summary of Hazard and Precautionary Statements:

| Category | Statement |

| Hazard Statements (H) | H226/H227: Flammable or Combustible liquid and vapor.[2] H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[2][5] H315: Causes skin irritation.[2][5] H318/H319: Causes serious eye damage/irritation.[2][5] H335: May cause respiratory irritation.[7] |

| Precautionary Statements (P) | P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2][4] P261: Avoid breathing vapors.[2] P270: Do not eat, drink or smoke when using this product.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] P302+P352: IF ON SKIN: Wash with plenty of water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 4-acetonylcyclohexanone, a combination of engineering controls and appropriate personal protective equipment is essential.

Engineering Controls:

-

Ventilation: All work with 4-acetonylcyclohexanone should be conducted in a well-ventilated area. A chemical fume hood is mandatory to control exposure to vapors.[9][10]

-

Explosion-Proof Equipment: Due to its flammability, use spark-proof tools and explosion-proof electrical equipment.[4][9]

-

Static Discharge Prevention: Ground and bond containers and receiving equipment to prevent static discharge.[2][8]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.[5][11][12]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.[4]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for ensuring laboratory safety.

Step-by-Step Handling Protocol:

-

Preparation: Before starting work, ensure that all necessary engineering controls are functioning correctly and that the appropriate PPE is readily available.

-

Dispensing: When transferring the chemical, use spark-proof tools and ensure proper grounding and bonding to prevent static electricity buildup.[4][9]

-

Work Practice: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[2] Wash hands thoroughly after handling.[2]

-

End of Work: At the end of the procedure, decontaminate all surfaces and equipment. Store the chemical in a tightly closed container in a designated area.

Storage:

-

Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[8][10]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][8]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First-Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][8][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8]

Spill and Leak Procedures:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.[8][9]

-

Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable container for disposal.[8][9]

-

Clean: Clean the spill area thoroughly.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[6][8]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may spread the fire.[8]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[6][8]

Workflow for Safe Handling of 4-Acetonylcyclohexanone

Caption: Workflow for the safe handling of 4-acetonylcyclohexanone.

Disposal Considerations

Waste materials should be disposed of in accordance with local, regional, and national regulations.[8] As a flammable and potentially hazardous chemical, it should be treated as hazardous waste. Do not allow the chemical to enter drains or waterways.[5][10]

Conclusion

References

- Safety Data Sheet - Greenfield Global. (2018, August 20).

- SAFETY DATA SHEET - RCI Labscan. (2021, April 1).

- MATERIAL SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY DATA SHEET - Tokyo Chemical Industry. (2023, March 4).

- SAFETY DATA SHEET - Fisher Scientific. (2010, August 25).

- Safety D

-

PubChem. (n.d.). 4-Acetylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 28).

- 14 - SAFETY D

- Report | CAMEO Chemicals - NOAA.

- Safety d

- Cyclohexanone - Hazardous Substance Fact Sheet. New Jersey Department of Health.

- Cyclohexanone.pdf. (2017, September 27).

- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, April 28).

- SAFETY DATA SHEET - Merck Millipore. (2025, April 2).

- Safety D

- SAFETY D

- Safety D

- Cyclohexanone - Chemius.

- 4-Acetylcyclohexanone | C8H12O2 | CID 536391 - PubChem - NIH.

- Cyclohexanone (EN) - DOMO Chemicals. (2022, December 20).

Sources

- 1. 4-Acetylcyclohexanone | C8H12O2 | CID 536391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rcilabscan.com [rcilabscan.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. louisville.edu [louisville.edu]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. greenfield.com [greenfield.com]

- 9. groupeveritas.com [groupeveritas.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. ark-chem.co.jp [ark-chem.co.jp]

- 12. nj.gov [nj.gov]

Introduction to 4-Acetonylcyclohexanone: A Versatile γ-Diketone

An In-Depth Technical Guide to the Synthesis of 4-Acetonylcyclohexanone

For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates is a foundational aspect of innovation. This guide provides a comprehensive overview of the synthetic strategies for obtaining 4-acetonylcyclohexanone, a versatile γ-diketone. While a singular, seminal "discovery" paper for this compound is not prominent in the historical literature, its synthesis is a practical application of several well-established and powerful reactions in organic chemistry. This document emphasizes the underlying principles, experimental causality, and detailed protocols for its preparation.

4-Acetonylcyclohexanone is a 1,4-dicarbonyl compound, also known as a γ-diketone. This structural motif is a cornerstone in organic synthesis, serving as a crucial precursor for the construction of various carbocyclic and heterocyclic systems, such as furans, pyrroles, and cyclopentenones, which are prevalent in pharmaceuticals and natural products.[1] The strategic importance of 4-acetonylcyclohexanone lies in the differential reactivity of its two ketone functionalities and the potential for further elaboration of the cyclohexyl ring.

This guide moves beyond a simple recitation of steps to provide a deeper understanding of the synthetic logic, enabling researchers to adapt and troubleshoot these methods for their specific applications.

Core Synthetic Strategies and Mechanistic Insights

The preparation of 4-acetonylcyclohexanone can be approached through several robust synthetic routes, each with distinct advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Michael Addition: A Foundation in Carbon-Carbon Bond Formation

One of the most direct and classical approaches to γ-diketones is the Michael addition, which involves the conjugate addition of an enolate to an α,β-unsaturated carbonyl compound.[2] In the context of 4-acetonylcyclohexanone, this would involve the reaction of a cyclohexanone enolate with methyl vinyl ketone (MVK) or a suitable equivalent.

This reaction is a cornerstone of the Robinson annulation, a powerful method for forming six-membered rings.[3][4] While the full annulation sequence leads to a cyclohexenone, the initial Michael addition step provides the desired 1,5-dicarbonyl intermediate, which in this case is the target γ-diketone structure (a 1,5-relationship is present due to the ring structure).[2][5]

Caption: Michael addition of a cyclohexanone enolate to MVK.

Objective: To synthesize 4-acetonylcyclohexanone via Michael addition of cyclohexanone to methyl vinyl ketone.

Materials:

-

Cyclohexanone

-

Methyl vinyl ketone (MVK), freshly distilled

-

Sodium ethoxide (NaOEt) or other suitable base

-

Ethanol, absolute

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with absolute ethanol.

-

Base Addition: Sodium ethoxide is carefully added to the ethanol and stirred until fully dissolved. The solution is then cooled in an ice bath.

-

Enolate Formation: Cyclohexanone is added dropwise to the cooled base solution, and the mixture is stirred for 30 minutes to ensure complete enolate formation.

-

Michael Addition: A solution of freshly distilled methyl vinyl ketone in ethanol is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is neutral. The ethanol is removed under reduced pressure.

-

Extraction: The resulting aqueous residue is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 4-acetonylcyclohexanone.

Stork Enamine Alkylation: A Milder Alternative

The Stork enamine synthesis provides a milder, neutral alternative to base-catalyzed alkylations for the formation of C-C bonds.[1] This method involves the reaction of an enamine, formed from a ketone (cyclohexanone) and a secondary amine (e.g., pyrrolidine), with an electrophile. For the synthesis of 4-acetonylcyclohexanone, a suitable electrophile would be an α-haloketone such as chloroacetone or bromoacetone.

Causality Behind the Method: The enamine functions as a "masked" enolate, with the nitrogen's lone pair providing the nucleophilic character. This approach avoids the use of strong bases, which can cause self-condensation or other side reactions. The final step involves hydrolysis of the intermediate iminium salt to regenerate the ketone.

Caption: Workflow for Stork enamine synthesis of 4-acetonylcyclohexanone.

Objective: To synthesize 4-acetonylcyclohexanone using the Stork enamine alkylation method.

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

Toluene

-

Chloroacetone

-

Hydrochloric acid (3 M)

-

Sodium bicarbonate solution (saturated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Enamine Formation: In a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, a solution of cyclohexanone and a slight excess (1.2 equivalents) of pyrrolidine in toluene is heated at reflux. Water is collected in the Dean-Stark trap until its formation ceases. The solvent is then removed under reduced pressure to yield the crude enamine.

-

Alkylation: The crude enamine is dissolved in a suitable solvent like acetonitrile or THF. Chloroacetone (1.0 equivalent) is added, and the mixture is stirred at room temperature or gently heated (e.g., 50°C) until the reaction is complete (monitored by TLC).

-

Hydrolysis: The reaction mixture, containing the intermediate iminium salt, is cooled and then treated with an excess of water or dilute aqueous acid (e.g., 3 M HCl). The mixture is stirred vigorously for several hours or until hydrolysis is complete.

-

Workup and Extraction: The mixture is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or vacuum distillation.

Other Notable Synthetic Routes

While Michael addition and Stork enamine alkylation are highly practical, other methods for γ-diketone synthesis are worth considering for their unique advantages.

-

The Stetter Reaction: This reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a thiazolium salt or an N-heterocyclic carbene (NHC).[6] It operates via "umpolung" (polarity reversal), where the normally electrophilic carbonyl carbon of the aldehyde is converted into a nucleophile.[6] For 4-acetonylcyclohexanone, this could potentially involve the reaction of a protected cyclohexanecarboxaldehyde derivative with MVK, although this is a less direct route. The key advantage is its atom economy and the use of catalytic conditions.[1]

-

Oxidative Coupling of Ketone Enolates: This method involves the direct coupling of two ketone enolates using an oxidant.[1] While powerful for creating symmetrical γ-diketones, its application to an unsymmetrical target like 4-acetonylcyclohexanone would require a more complex cross-coupling strategy, which can be challenging due to competing self-coupling reactions.[1]

Comparative Analysis of Synthetic Routes

The selection of a synthetic pathway is a critical decision based on multiple factors. The following table provides a comparative summary of the primary methods discussed.

| Synthetic Route | General Yields | Key Advantages | Key Limitations |

| Michael Addition | Good to Excellent | Readily available starting materials; well-understood mechanism; scalable. | Requires careful control of basic conditions to avoid side reactions (e.g., aldol condensation, polymerization of MVK).[5] |

| Stork Enamine Alkylation | Moderate to Good[1] | Milder, non-basic conditions; avoids self-condensation of the ketone. | Requires pre-formation of the enamine; uses stoichiometric amounts of the amine; hydrolysis step required. |

| Stetter Reaction | Good to Excellent[1][6] | Catalytic; atom-economical; good functional group tolerance. | Substrate scope can be limited; may require synthesis of a specific aldehyde precursor.[1] |

| Oxidative Coupling | Moderate to Good[1] | Direct C-C bond formation from simple ketone precursors. | Primarily suited for symmetrical diketones; cross-coupling is often low-yielding; requires stoichiometric oxidant.[1] |

Conclusion: A Multi-faceted Approach to a Key Intermediate

The synthesis of 4-acetonylcyclohexanone is not defined by a single historical discovery but rather by the intelligent application of fundamental, powerful reactions in organic chemistry. The Michael addition and Stork enamine alkylation represent the most direct and reliable pathways, offering a balance of high yields, accessible starting materials, and well-documented procedures. Understanding the mechanistic underpinnings of these methods, from enolate reactivity to the milder nucleophilicity of enamines, empowers the research scientist to not only successfully synthesize the target molecule but also to innovate and adapt these protocols for the creation of new and complex chemical entities. This guide serves as a foundational resource for professionals engaged in the art and science of chemical synthesis.

References

-

Generalized synthesis of [Gamma]-diketones. (1970). BYU ScholarsArchive. Available at: [Link]

-

Robinson annulation. Wikipedia. Available at: [Link]

-

Ch18: Robinson annulation. University of Calgary. Available at: [Link]

-

The Robinson Annulation. (2018). Master Organic Chemistry. Available at: [Link]

-

One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. (2023). PMC. Available at: [Link]

-

23.12 The Robinson Annulation Reaction. (2023). Organic Chemistry | OpenStax. Available at: [Link]

-

Robinson Annulation. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Robinson Annulation [organic-chemistry.org]

- 6. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic stability of 4-acetonylcyclohexanone derivatives

An In-depth Technical Guide to the Thermodynamic Stability of 4-Acetonylcyclohexanone Derivatives

Authored by: A Senior Application Scientist

Abstract

The thermodynamic stability of substituted cyclohexanones is a cornerstone of modern stereochemistry and plays a pivotal role in fields ranging from natural product synthesis to medicinal chemistry. The 4-acetonylcyclohexanone scaffold, in particular, serves as a vital intermediate in the synthesis of complex molecules, including pharmaceuticals.[1] An understanding of the conformational preferences and the energetic landscape of its derivatives is paramount for predicting reactivity, designing stereoselective syntheses, and elucidating structure-activity relationships (SAR) in drug development. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of 4-acetonylcyclohexanone derivatives, integrating foundational principles with detailed experimental and computational methodologies for their assessment.

Foundational Principles: Conformational Analysis of the Cyclohexanone Ring

The cyclohexanone ring, like its parent cyclohexane, eschews a planar structure to alleviate angle and torsional strain, predominantly adopting a chair conformation.[2] However, the presence of an sp²-hybridized carbonyl carbon introduces distinct geometric and electronic features compared to cyclohexane.[2][3] This flattens the ring slightly at the carbonyl end, which can influence the rate of interconversion between the two chair forms.[3]

In any substituted cyclohexane, substituents can occupy two distinct positions:

-

Axial (a): Bonds parallel to the principal C3 axis of the ring.

-

Equatorial (e): Bonds extending from the "equator" of the ring.

These two positions are interconverted through a rapid process known as a ring flip. For a monosubstituted cyclohexane, the two chair conformers are not energetically equivalent.[4][5] The conformer with the substituent in the equatorial position is generally more stable due to the avoidance of steric repulsions known as 1,3-diaxial interactions .[4][6][7] These are repulsive forces between an axial substituent and the axial hydrogens on the same face of the ring.

Stereoisomerism and Stability in 4-Acetonylcyclohexanone

4-Acetonylcyclohexanone is a 1,4-disubstituted system, which gives rise to cis and trans diastereomers. Their relative thermodynamic stability is determined by the stability of their most favorable chair conformations.

trans-4-Acetonylcyclohexanone

In the trans isomer, the substituents are on opposite faces of the ring. This allows for a conformation where both the C1 carbonyl oxygen and the C4 acetonyl group can be considered equatorial (diequatorial), or after a ring flip, both become axial (diaxial).[8][9]

-

Diequatorial (e,e) Conformer: This is the most stable conformation. The bulky acetonyl group occupies the sterically unhindered equatorial position, avoiding 1,3-diaxial interactions.

-

Diaxial (a,a) Conformer: This conformation is highly unstable due to severe 1,3-diaxial interactions between the acetonyl group and the axial hydrogens at C2 and C6.

The equilibrium heavily favors the diequatorial conformer, making the trans isomer, on the whole, very stable.

cis-4-Acetonylcyclohexanone

In the cis isomer, substituents are on the same face of the ring. This necessitates that in any chair conformation, one group must be axial and the other equatorial (axial/equatorial).[8][9] A ring flip interconverts the two conformers.

-

Acetonyl-equatorial / Carbonyl-axial: The bulky acetonyl group is in the more stable equatorial position.

-

Acetonyl-axial / Carbonyl-equatorial: The acetonyl group is forced into the less stable axial position, incurring 1,3-diaxial interactions.

The equilibrium will strongly favor the conformer with the acetonyl group in the equatorial position. Because the most stable conformer of the cis isomer still has one group (the ring carbonyl) in a higher-energy axial-like orientation, the cis isomer is thermodynamically less stable than the trans isomer.

Quantitative Assessment: A-Values

The energetic preference for a substituent to occupy an equatorial position is quantified by its A-value , defined as the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[9][10] A larger A-value indicates a bulkier group with a stronger preference for the equatorial position.[10]

Table 1: A-Values for Common Substituents [10][11][12]

| Substituent | A-Value (kcal/mol) | Notes |

|---|---|---|

| -F | 0.24 | Small size, but electronegative. |

| -Cl | 0.53 | Larger size, but longer C-Cl bond mitigates some strain.[12] |

| -Br | 0.48 | Longer C-Br bond further reduces interaction.[10][12] |

| -OH | 0.6 - 1.0 | Highly solvent-dependent.[10] |

| -CN | 0.2 | Linear shape reduces steric bulk. |

| -CH₃ (Methyl) | 1.7 | The standard reference for moderate steric bulk. |

| -CH₂CH₃ (Ethyl) | 1.8 | Slightly more hindered than methyl. |

| -CH(CH₃)₂ (Isopropyl) | 2.2 | Increased branching leads to greater strain. |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | Very large; effectively "locks" the conformation.[12] |

| -CH₂COCH₃ (Acetonyl) | ~1.8 - 2.0 (Est.) | Estimated based on size and comparison to ethyl/isopropyl. |

The stability difference between isomers can be approximated using these A-values. The trans isomer's most stable conformer has effectively zero strain from the acetonyl group, while the cis isomer's most stable conformer is destabilized by approximately the A-value of the acetonyl group being axial in the ring-flipped form. Thus, the trans isomer is predicted to be more stable than the cis isomer by roughly 1.8-2.0 kcal/mol.

Methodologies for Stability Determination

A combination of experimental and computational methods is required for a rigorous assessment of thermodynamic stability.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining conformational preferences in solution.[13][14]

Objective: To determine the dominant conformer and the equilibrium constant between conformers of a 4-acetonylcyclohexanone derivative.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a clean NMR tube.

-

Causality Note: The choice of solvent is critical, as polarity can influence conformational equilibria.[14] Using a range of solvents can provide a more complete picture.

-

-

¹H NMR Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Pay close attention to the signal of the proton at C4 (the proton attached to the same carbon as the acetonyl group). Its multiplicity and coupling constants (J-values) are highly informative.

-

Expert Insight: In a conformationally locked system where the acetonyl group is equatorial, the C4 proton is axial. It will typically appear as a triplet of triplets or a multiplet with large axial-axial couplings (J_ax-ax ≈ 8-13 Hz) to the axial protons at C3 and C5. If the group is axial, the C4 proton is equatorial and will exhibit smaller axial-equatorial and equatorial-equatorial couplings (J_ax-eq, J_eq-eq ≈ 2-5 Hz).

-

-

Low-Temperature NMR (Optional but Recommended):

-

If the ring flip is fast at room temperature, the observed spectrum will be an average of both conformers.

-

Cool the sample in the NMR probe incrementally (e.g., down to 183 K / -90 °C) while acquiring spectra at each step.

-

Causality Note: Lowering the temperature slows the rate of ring interconversion. If the energy barrier is sufficient, you can "freeze out" the individual conformers, allowing for direct observation and integration of signals corresponding to each.

-

-

2D NMR (COSY & NOESY):

-

Acquire a COSY spectrum to confirm proton-proton connectivities.

-

Acquire a NOESY spectrum to probe through-space interactions. A strong NOE between an axial C4-acetonyl group and the axial protons at C2 and C6 would be definitive proof of that conformation.

-

-

Data Analysis:

-

For slow-exchange spectra, the ratio of the integrals for signals from the two conformers directly gives the equilibrium constant (K = [equatorial]/[axial]).

-

Calculate the Gibbs free energy difference using the equation: ΔG = -RT ln(K) , where R is the gas constant and T is the temperature in Kelvin.

-

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides a powerful predictive tool for assessing the relative stabilities of conformers without the need for synthesis.

Objective: To calculate the relative Gibbs free energies of the cis and trans isomers and their respective conformers.

Methodology:

-

Structure Generation:

-

Build the 3D structures of all relevant conformers (trans-diequatorial, trans-diaxial, cis-eq/ax, cis-ax/eq) using a molecular modeling program.

-

-

Geometry Optimization:

-

Perform a full geometry optimization for each structure using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d) is a common starting point).

-

Trustworthiness Note: This step finds the lowest energy geometry for each conformer. It is crucial to ensure the calculation converges properly.

-

-

Frequency Calculation:

-

Perform a frequency calculation on each optimized structure at the same level of theory.

-

Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer, and the optimization must be redone. This step also provides the thermal corrections needed to calculate Gibbs free energy.

-

-

Energy Calculation:

-

The output will provide the electronic energy and the thermal correction to the Gibbs free energy. Sum these values to get the final Gibbs free energy for each conformer.[15]

-

-

Data Analysis:

-

Compare the absolute Gibbs free energies. The conformer with the lowest value is the most thermodynamically stable.

-

The difference in energy (ΔG) between conformers can be directly calculated (ΔG = G_unstable - G_stable).

-

Table 2: Representative Calculated Thermodynamic Data (Hypothetical)

| Isomer | Conformation | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| trans | Diequatorial | 0.0 (Reference) | >99.9% |

| Diaxial | ~7.0 (Estimated) | <0.1% | |

| cis | Acetonyl-equatorial | ~1.9 (Estimated) | ~96% |

| | Acetonyl-axial | ~3.8 (Estimated) | ~4% |

Note: These values are illustrative, based on the additivity of A-values, and would need to be confirmed by actual DFT calculations for a specific derivative.

Implications for Drug Development

The stereochemical configuration of a molecule is critical to its biological activity. The shape of a drug molecule dictates how it fits into a protein's binding pocket.

-

Stereospecificity: Often, only one stereoisomer of a drug is active, while others may be inactive or even cause undesirable side effects.

-

Synthesis and Purification: Knowledge of the relative thermodynamic stability of isomers is crucial for developing synthetic routes. A reaction under thermodynamic control will favor the most stable isomer (the trans isomer in this case).[16] This can be exploited to produce the desired isomer selectively or can present a challenge if the less stable isomer is the biologically active one.

-

Formulation and Stability: Understanding the energetic landscape helps in predicting the long-term stability of a drug substance, as there is a driving force for the less stable isomer to convert to the more stable one over time if a pathway exists.

Conclusion

The thermodynamic stability of 4-acetonylcyclohexanone derivatives is governed by a well-understood interplay of steric factors, primarily the preference of the acetonyl substituent to occupy an equatorial position to avoid destabilizing 1,3-diaxial interactions. This preference leads to a clear energetic hierarchy: the diequatorial conformer of the trans isomer is the most stable, followed by the equatorial/axial conformer of the cis isomer. A rigorous evaluation of these stabilities, essential for rational drug design and process development, is best achieved through a synergistic application of high-resolution NMR spectroscopy and validated computational chemistry methods.

References

-

Al-Msiedeen, A. M., Al-Mazaideh, G. M., & Khalil, S. M. (2016). A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. Asian Journal of Chemistry, 13(4), 1-8. [Link]

-

ResearchGate. (n.d.). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. ResearchGate. [Link]

-

Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. [Link]

-

Mehar Al Minnath (LetsLearnChem). (2020, December 29). Conformational analysis of cyclohexanone [Video]. YouTube. [Link]

-

OpenOChem Learn. (n.d.). Conformational Analysis. [Link]

-

ResearchGate. (n.d.). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. ResearchGate. [Link]

-

Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587. [Link]

-

Anonymous. (n.d.). Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. [Link]

-

Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

-

Canadian Science Publishing. (n.d.). Conformational analysis of 1,4-disubstituted cyclohexanes. [Link]

-

University of Wisconsin-Madison. (n.d.). Table of A-Values. [Link]

-

Chemistry LibreTexts. (2021, May 20). 4.2: A-values and Equilibrium Ratios. [Link]

-

Smith, S., & Bou-Abdallah, F. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Journal of Chemical Engineering & Process Technology, 8(2). [Link]

-

Al-Msiedeen, A. M., Al-Mazaideh, G. M., & Khalil, S. M. (2016). A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. SciSpace. [Link]

-

JoVE. (2023, April 30). Video: Stability of Substituted Cyclohexanes. [Link]

-

Chemistry LibreTexts. (2023, January 22). Substituted Cyclohexanes. [Link]

-

Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. [Link]

-

Forró, E., & Fülöp, F. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 93. [Link]

-

Biewenga, L., et al. (2020). Stabilization of cyclohexanone monooxygenase by computational and experimental library design. Protein Engineering, Design and Selection, 33. [Link]

-

MDPI. (2025, September 1). Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. [Link]

-

ResearchGate. (n.d.). Analysis of Phase Equilibrium Diagrams of Cyclohexene + Water + Cyclohexanone + Solvent System. ResearchGate. [Link]

-

Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents. r/chemhelp. [Link]

-

Lumen Learning. (n.d.). Monosubstituted Cylcohexanes. MCC Organic Chemistry. [Link]

-

The DFT Course - Nathan. (n.d.). Calculating cyclohexane A-values. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Acetylcyclohexanone. PubChem. [Link]

- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

-

National Center for Biotechnology Information. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Link]

-

ResearchGate. (2025, August 7). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. [Link]

-

Michigan State University. (n.d.). c6H5Hc6H5. [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]

Sources

- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Video: Stability of Substituted Cyclohexanes [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 7. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]

- 16. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Solvation Profile and Phase Equilibrium of 4-Acetonylcyclohexanone in Organic Solvents

Target Audience: Chemical Engineers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary and Structural Mechanics

In advanced organic synthesis and pharmaceutical development, the solvation behavior of complex diketones dictates reaction kinetics, yield, and downstream purification efficiency. 4-Acetonylcyclohexanone (C₉H₁₄O₂) is a bifunctional molecule featuring a cyclic ketone (cyclohexanone ring) and an aliphatic ketone (acetonyl group)[1].

Understanding its solubility profile requires analyzing its structural mechanics. The molecule possesses two strong hydrogen-bond acceptor sites (the carbonyl oxygens) but completely lacks hydrogen-bond donors. Consequently, its intermolecular interactions are dominated by dipole-dipole forces and London dispersion forces[2]. This structural reality means that 4-acetonylcyclohexanone exhibits exceptional miscibility in polar aprotic solvents, moderate solubility in polar protic solvents (via hydrogen-bond acceptance from the solvent), and limited solubility in highly non-polar or purely aqueous media due to the hydrophobic bulk of the cyclohexane ring[2].

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To transition from empirical guesswork to predictive thermodynamics, we utilize the Hansen Solubility Parameters (HSP) framework. HSP divides the total cohesive energy density of a molecule into three quantitative parameters: dispersion forces ( δd ), polar interactions ( δp ), and hydrogen bonding ( δh )[3].

While empirical HSP data for novel specialty chemicals like 4-acetonylcyclohexanone is often sparse, it can be accurately extrapolated using group contribution methods and baseline analogs. Using cyclohexanone as a foundational baseline ( δd=17.8 , δp=8.4 , δh=5.1 MPa 1/2 )[4], the addition of the acetonyl moiety increases the polar and hydrogen-bond acceptor volume.

The predicted HSP for 4-acetonylcyclohexanone is approximately:

-

δd (Dispersion): 17.2 MPa1/2

-

δp (Polar): 9.5 MPa1/2

-

δh (H-Bonding): 6.0 MPa1/2

The affinity between 4-acetonylcyclohexanone and any given solvent is calculated using the HSP distance ( Ra ) equation[5]:

Ra2=4(δd1−δd2)2+(δp1−δp2)2+(δh1−δh2)2Solvents yielding an Ra value smaller than the interaction radius ( R0 ) of the solute will result in high solubility or complete miscibility.

Workflow for empirical determination of Hansen Solubility Parameters (HSP).

Quantitative Solubility Matrix

The following table summarizes the predicted solubility profile of 4-acetonylcyclohexanone across various solvent classes, driven by dielectric constants and HSP distances.

| Solvent | Classification | Dielectric Constant ( ε ) | Estimated HSP Distance ( Ra ) | Predicted Solubility Profile |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | < 3.0 | Completely Miscible |

| Acetone | Polar Aprotic | 20.7 | < 4.0 | Completely Miscible |

| Ethyl Acetate | Polar Aprotic | 6.0 | < 5.0 | Highly Soluble |

| Methanol | Polar Protic | 32.7 | ~ 8.0 | Soluble |

| Toluene | Non-Polar | 2.4 | ~ 6.5 | Moderately Soluble |

| n-Hexane | Non-Polar | 1.9 | > 10.0 | Poorly Soluble |

| Water | Highly Polar Protic | 80.1 | > 15.0 | Immiscible (< 2% w/w) |

Note: As the carbon-to-oxygen ratio of 4-acetonylcyclohexanone is 4.5:1, it exceeds the standard borderline for water solubility (typically 4 carbons per oxygen atom for carbonyls), resulting in poor aqueous miscibility[2].

Self-Validating Protocol: Isothermal Saturation Methodology

To empirically validate the solubility limits of 4-acetonylcyclohexanone for regulatory or formulation filings, a self-validating isothermal saturation protocol must be employed[6].

Causality & Experimental Design Choices:

-

Why the Shake-Flask Method? Dynamic methods (e.g., laser monitoring) are prone to supersaturation artifacts. The shake-flask method guarantees true thermodynamic equilibrium by allowing sufficient time for the solute-solvent lattice to stabilize[6].

-

Why Ultracentrifugation over Filtration? Syringe filters can artificially lower concentration readings due to the adsorption of the solute onto the filter membrane. Centrifugation preserves the thermodynamic state of the supernatant.

-

Why GC-FID? 4-acetonylcyclohexanone lacks a highly conjugated π -system, making standard UV-Vis detection insensitive and prone to baseline noise. Flame Ionization Detection (GC-FID) ensures stoichiometric linearity.

Step-by-Step Workflow

-

Preparation: Add an excess amount of 4-acetonylcyclohexanone to 10 mL of the target solvent in a hermetically sealed borosilicate glass vial.

-

Equilibration: Submerge the vial in a thermostated water bath at the target temperature (e.g., 298.15 K ± 0.05 K). Agitate at 150 RPM for 48 hours. Self-Validation: Sample at 48h and 72h; if the concentration variance is < 1%, thermodynamic equilibrium is confirmed.

-

Phase Separation: Transfer the suspension to a temperature-controlled ultracentrifuge. Spin at 10,000 RPM for 15 minutes to force undissolved solute to the bottom, leaving a pure saturated supernatant.

-

Sampling & Dilution: Extract exactly 1.0 mL of the supernatant using a pre-warmed positive displacement pipette (to prevent precipitation inside the tip). Dilute immediately in a universal solvent (e.g., acetonitrile) containing a known internal standard (e.g., dodecane).

-

Quantification: Analyze via GC-FID. Calculate the mole fraction solubility and correlate the data using the Apelblat equation to map the temperature dependency of the solubility[6].

Implications for Synthesis and Drug Development

The solubility profile of 4-acetonylcyclohexanone directly dictates solvent selection during chemical synthesis (e.g., base-catalyzed condensations or enolate formations).

Historically, chemists might default to diethyl ether for extractions or reactions. However, ether's low boiling point and low dielectric constant lead to poor solubility of diketone enolate intermediates, causing heterogeneous reaction mixtures that are difficult to control. Tetrahydrofuran (THF) is vastly superior. THF provides excellent solvation of both the dual-carbonyl system of 4-acetonylcyclohexanone and its sodium enolate derivatives, ensuring a homogeneous reaction medium and higher yields[7].

Decision tree for solvent selection based on intermolecular interactions.

By leveraging HSP data and rigorous empirical validation, formulation scientists can strategically utilize polar aprotic solvents as primary reaction media, while employing non-polar solvents (like n-hexane) as highly effective anti-solvents for downstream crystallization and purification.

References

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Routledge. URL: [Link]

-

Chemistry LibreTexts . Properties of Aldehydes and Ketones. URL: [Link]

-

Redelius, P., et al. Determination of Three-Dimensional Solubility Parameters and Solubility Spheres for Naphthenic Mineral Oils. Energy & Fuels, ACS Publications. URL:[Link]

-

Pashkevich, K. I., et al. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. PMC - National Institutes of Health. URL:[Link]

-

Wang, J., et al. Solubility Measurement and Thermodynamic Correlation of Diacetone Acrylamide in 15 Pure Solvents. Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]

-

Desauziers, V., et al. THESE DE DOCTORAT. ResearchGate. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. routledge.com [routledge.com]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-Acetonylcyclohexanone as a Privileged 1,6-Diketone Precursor for Bridged Bicyclic Pharmaceutical Intermediates

Executive Summary

In modern drug discovery, the transition from flat, sp²-rich molecules to complex, sp³-rich 3D architectures is a major driver for improving clinical success rates. 4-Acetonylcyclohexanone (CAS: 086428-59-3)[1] serves as a highly versatile, yet historically underutilized, 1,6-diketone building block for generating such 3D complexity. Featuring both an endocyclic cyclohexanone and an exocyclic methyl ketone, this molecule is uniquely primed for divergent intramolecular aldol condensations.

By precisely tuning the catalytic environment, chemists can selectively steer the cyclization to yield either bicyclo[4.2.1]nonane or bicyclo[3.2.2]nonane scaffolds. These conformationally restricted bridged systems are critical structural motifs in antiviral agents (specifically Flaviviridae inhibitors)[2], novel anticancer therapeutics[3], and CNS-active pharmacophores[4].

Mechanistic Rationale & Pathway Divergence

The synthetic utility of 4-acetonylcyclohexanone lies in the differential reactivity and pKa values of its alpha-carbons. As a Senior Application Scientist, understanding the causality behind these cyclization pathways is critical for reaction scale-up and optimization.

-

Thermodynamic Pathway (Bicyclo[4.2.1]nonane Core): Under strong base catalysis, the reaction is under thermodynamic control. The equilibrium favors the formation of the more stable 5-membered ring over a 7-membered ring. The secondary alpha-carbanion of the cyclohexanone ring (C2) attacks the exocyclic acetonyl carbonyl (C8). This 5-exo-trig-like closure generates the bicyclo[4.2.1]nonane skeleton, a core found in potent antitumor terpenoids like mediterraneols and longifolene[5].

-

Kinetic Pathway (Bicyclo[3.2.2]nonane Core): Under acid catalysis with continuous water removal, enolization occurs most rapidly at the less sterically hindered terminal methyl group (C9). This primary enol attacks the endocyclic ketone (C1), resulting in a 7-membered ring closure. Dehydration locks the molecule into the bicyclo[3.2.2]nonane framework, a scaffold identified in complex antimicrobial natural products[4] and synthetic amino-acid derivatives used in drug discovery[6].

Workflow & Signaling Diagram

Divergent synthetic pathways of 4-acetonylcyclohexanone into privileged bicyclic scaffolds.

Quantitative Data: Reaction Optimization

To facilitate rapid adoption in your drug development workflows, the following table summarizes the optimized parameters for selectively accessing either bicyclic scaffold.

| Cyclization Pathway | Catalyst & Solvent | Temperature | Primary Scaffold Formed | Yield Range | Regioselectivity | Key Pharmaceutical Application |

| Thermodynamic | t-BuOK (1.2 eq), THF | 65 °C (Reflux) | Bicyclo[4.2.1]nonane | 65 - 78% | >85% (C2-C8 closure) | Antivirals (Flaviviridae)[2], Anticancer[3] |

| Thermodynamic | KOH (2.0 eq), EtOH | 25 °C | Bicyclo[4.2.1]nonane | 50 - 60% | ~70% (Mixed products) | General Intermediates |

| Kinetic | p-TsOH (0.1 eq), Toluene | 110 °C (Dean-Stark) | Bicyclo[3.2.2]nonane | 55 - 70% | >80% (C9-C1 closure) | CNS Therapeutics, Antimicrobials[4] |

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. Built-in In-Process Quality Control (IPQC) steps ensure that researchers can verify the success of the transformation before proceeding to downstream API synthesis.

Protocol A: Base-Mediated Synthesis of the Bicyclo[4.2.1]nonane Core

Causality: Potassium tert-butoxide (t-BuOK) provides the necessary basicity to reversibly deprotonate the sterically hindered C2 position. Tetrahydrofuran (THF) at reflux ensures the system possesses enough thermal energy to reach thermodynamic equilibrium, overwhelmingly favoring the 5-membered ring closure.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

-

Reagent Charging: Add 4-acetonylcyclohexanone (10.0 mmol, 1.54 g) and anhydrous THF (50 mL) to the flask. Stir until fully dissolved.

-

Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add t-BuOK (12.0 mmol, 1.35 g) in portions over 10 minutes to prevent uncontrollable exothermic spiking.

-

Cyclization: Remove the ice bath and heat the reaction to reflux (65 °C) for 6 hours.

-

Quenching & Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

Self-Validation (IPQC):

TLC Analysis: The starting 1,6-diketone is highly polar. The cyclized aldol adduct will appear as a distinct, less polar spot (higher Rf).

¹H NMR (CDCl₃): The disappearance of the sharp methyl ketone singlet at δ ~2.15 ppm confirms the consumption of the acyclic side chain. The appearance of a complex multiplet at δ 2.5–2.8 ppm indicates the formation of the new bridgehead methine.

Protocol B: Acid-Catalyzed Synthesis of the Bicyclo[3.2.2]nonane Core

Causality:p-Toluenesulfonic acid (p-TsOH) selectively protonates the carbonyl oxygens, promoting rapid enolization at the terminal methyl group. The use of a Dean-Stark apparatus physically removes water from the system, driving the equilibrium toward the dehydrated bridged product via Le Chatelier's principle and preventing reversion.

Step-by-Step Methodology:

-

Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Reagent Charging: Add 4-acetonylcyclohexanone (10.0 mmol, 1.54 g), p-TsOH monohydrate (1.0 mmol, 0.19 g), and anhydrous Toluene (80 mL).

-

Dehydrative Cyclization: Heat the mixture to vigorous reflux (110 °C). Monitor the collection of water in the Dean-Stark trap. Continue refluxing for 8–12 hours until water evolution ceases.

-

Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 40 mL) to neutralize the acid catalyst, followed by brine (40 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude bicyclo[3.2.2]nonene derivative.

Self-Validation (IPQC):

Volumetric Monitoring: The reaction is mechanically validated when the stoichiometric amount of water (~0.18 mL for a 10 mmol scale) is visibly collected in the Dean-Stark trap.

¹³C NMR (CDCl₃): The starting material exhibits two distinct carbonyl resonances (~211 and ~208 ppm). The successful dehydrated product will show only one carbonyl resonance (~214 ppm for the bridged ketone) and two new olefinic carbons (~135 and ~125 ppm), confirming the kinetic ring closure and dehydration.

References

- Compounds with the bicyclo[4.2.

-

Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-catalyzed[6π + 2π] Cycloaddition of 2-Tropylcyclohexanone Source: ACS Omega URL:[Link]

-

Discovery of a Fungal P450 with an Unusual Two-Step Mechanism for Constructing a Bicyclo[3.2.2]nonane Skeleton Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

- 1. Products-Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. WO2004013300A2 - Compounds with the bicyclo[4.2.1]nonane system for the treatment of flaviviridae infections - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. CAS 1788041-48-4: Bicyclo[3.2.2]nonane-1-carboxylic acid, … [cymitquimica.com]

Application Notes and Protocols for the Scale-Up and Industrial Production of 4-Acetonylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Acetonylcyclohexanone in Synthesis

4-Acetonylcyclohexanone is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a ketone and a diketone-derived side chain, allows for a range of subsequent chemical transformations. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical and fine chemical industries.

This guide provides a comprehensive overview of the synthetic routes amenable to industrial scale-up for the production of 4-acetonylcyclohexanone. It delves into the mechanistic underpinnings of the chosen synthetic strategy, offers detailed protocols for laboratory and pilot-plant scale, and addresses critical aspects of industrial production, including process safety, purification, and regulatory considerations.

Synthetic Strategies: A Comparative Analysis

Several synthetic approaches can be envisioned for the synthesis of 4-acetonylcyclohexanone. However, for industrial production, the Robinson annulation stands out as a robust and efficient method.[1][2][3][4][5] This reaction sequence, which combines a Michael addition with an intramolecular aldol condensation, is a powerful tool for the formation of six-membered rings.[1][2][3][4][5]

The Robinson Annulation Pathway

The Robinson annulation for the synthesis of 4-acetonylcyclohexanone involves the reaction of a cyclohexanone enolate with a suitable Michael acceptor, followed by an intramolecular aldol condensation to form the target molecule.[1][2][3][4][5] A common and cost-effective approach utilizes cyclohexanone and acetylacetone (2,4-pentanedione) as the key starting materials.

The overall transformation can be depicted as follows:

Figure 1: Conceptual workflow of the Robinson annulation for the synthesis of 4-acetonylcyclohexanone.

The reaction proceeds through the following key steps:

-

Enolate Formation: In the presence of a base, cyclohexanone is deprotonated to form a nucleophilic enolate.

-

Michael Addition: The cyclohexanone enolate undergoes a conjugate addition (Michael addition) to an α,β-unsaturated ketone. While acetylacetone itself isn't an α,β-unsaturated ketone, under reaction conditions, it can be in equilibrium with its enol form or be activated to participate in a similar conjugate addition-type reaction. A more direct approach in some literature involves the reaction with methyl vinyl ketone, which can be generated in situ to avoid polymerization.[4]

-

Intramolecular Aldol Condensation: The resulting 1,5-diketone intermediate then undergoes an intramolecular aldol condensation, where an enolate formed on the acetyl side chain attacks the cyclohexanone carbonyl group.

-

Dehydration: The resulting β-hydroxy ketone readily dehydrates to form the more stable α,β-unsaturated ketone, which in this case is a tautomer of the final product, 4-acetonylcyclohexanone.

Industrial Production and Scale-Up Considerations

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of various factors to ensure safety, efficiency, and cost-effectiveness.

Reactor Selection and Process Parameters

For the Robinson annulation, a jacketed glass-lined or stainless-steel reactor is typically employed for batch production. The reactor should be equipped with a robust agitation system to ensure efficient mixing of the reactants and catalyst, as well as a temperature control system to manage the exothermic nature of the reaction.

Table 1: Key Process Parameters for Industrial Scale Synthesis

| Parameter | Recommended Range | Rationale and Field-Proven Insights |

| Reactant Molar Ratio | Cyclohexanone:Acetylacetone (1:1 to 1:1.2) | A slight excess of acetylacetone can help drive the reaction to completion. However, a large excess can lead to side reactions and purification challenges. |

| Base | NaOH, KOH, or Sodium Ethoxide | Alkali metal hydroxides are cost-effective and commonly used. Alkoxides can offer better solubility in organic solvents but are more expensive. |

| Catalyst Loading | 0.1 - 0.5 molar equivalents | The optimal catalyst concentration is a trade-off between reaction rate and cost. Higher loadings can accelerate the reaction but may lead to increased side products and more challenging work-up. |

| Solvent | Ethanol, Methanol, or Toluene | Alcohols are common solvents for base-catalyzed reactions. Toluene can be used for azeotropic removal of water during the dehydration step. |

| Temperature | 50 - 100 °C | The reaction is typically run at elevated temperatures to increase the reaction rate. However, excessively high temperatures can promote side reactions and polymerization.[4] |

| Reaction Time | 4 - 12 hours | Reaction progress should be monitored by in-process controls (e.g., GC or HPLC) to determine the optimal reaction time. |

Process Flow Diagram for Industrial Production

Figure 2: Simplified process flow diagram for the industrial production of 4-acetonylcyclohexanone.

Detailed Experimental Protocols

Laboratory Scale Synthesis (100 g scale)

Materials:

-

Cyclohexanone (98 g, 1.0 mol)

-

Acetylacetone (110 g, 1.1 mol)

-

Sodium Hydroxide (20 g, 0.5 mol)

-

Ethanol (500 mL)

-

Hydrochloric Acid (37%, as needed for neutralization)

-

Toluene (for work-up)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add sodium hydroxide and ethanol. Stir until the sodium hydroxide is dissolved.

-

Add cyclohexanone to the flask.

-

Slowly add acetylacetone from the dropping funnel over 30 minutes.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6 hours. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 7.

-

Remove the ethanol under reduced pressure.

-

Add 300 mL of toluene and 200 mL of water to the residue. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation.

Pilot Plant Scale-Up Protocol (10 kg scale)

Equipment:

-

50 L glass-lined reactor with overhead stirrer, reflux condenser, and addition funnel.

-

Temperature and pressure monitoring.

-

Inert atmosphere (Nitrogen).

Procedure:

-

Charge the reactor with 20 L of ethanol and 2.0 kg of sodium hydroxide pellets under a nitrogen atmosphere. Stir until dissolved.

-

Charge 9.8 kg of cyclohexanone to the reactor.

-

Slowly add 11.0 kg of acetylacetone to the reactor over 1-2 hours, maintaining the internal temperature below 40 °C.

-

Once the addition is complete, heat the reactor contents to 75-80 °C and maintain for 8-10 hours. Monitor the reaction by in-process HPLC or GC analysis.

-

Upon completion, cool the reactor to 20-25 °C.

-